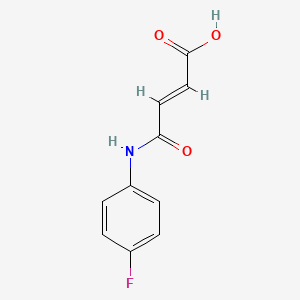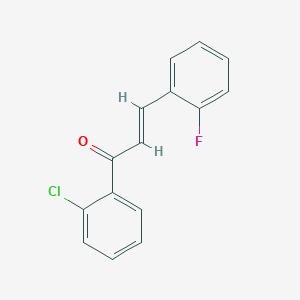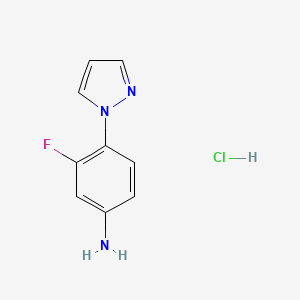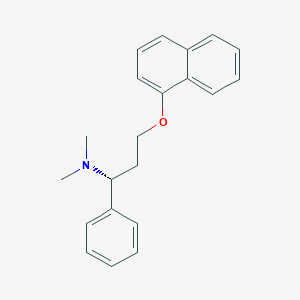
2-(2,4-Dichlorophenylsulfanyl)-propionic acid
Vue d'ensemble
Description
2-(2,4-Dichlorophenylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C9H8Cl2O2S and its molecular weight is 251.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bacterial Degradation and Environmental Impact
- Environmental Biodegradation : A study by Horváth, Ditzelmüller, Loidl, and Streichsbier (1990) highlights the isolation and characterization of a Flavobacterium sp. strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), indicating its potential in environmental biodegradation and pollution control (Horváth et al., 1990).
- Degradation and Toxicity Studies : Jaafarzadeh, Ghanbari, and Ahmadi (2017) explored the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate, offering insights into environmental remediation techniques (Jaafarzadeh, Ghanbari & Ahmadi, 2017).
Chemical Analysis and Detection
- Analytical Methodologies : Vaughan (1981) provided methods for determining 2,4-dichlorophenoxyacetic acid and its derivatives in water using high-performance liquid chromatography, contributing to the analytical detection of these compounds in environmental samples (Vaughan, 1981).
- Photodegradation Studies : Climent and Miranda (1997) investigated the photodegradation of dichlorprop and related compounds, enhancing understanding of their behavior and transformation in aquatic environments (Climent & Miranda, 1997).
Structural Analysis and Synthesis
- Crystal Structure Analysis : Research by Sørensen, Collet, and Larsen (1999) on the crystal structure of a similar compound, 2-(4-chlorophenoxy)propionic acid, provides a foundational understanding of the structural characteristics of these types of compounds (Sørensen, Collet & Larsen, 1999).
- Synthesis of Derivatives : Hogale, Shirke, and Kharade (1995) explored the synthesis of new compounds derived from 2-(2,4-dimethylphenoxy)propionic acid, showcasing the versatility and potential for chemical modifications (Hogale, Shirke & Kharade, 1995).
Microbial and Biotechnological Applications
- Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, a related compound, highlighting its commercial value and potential applications in various industries (Gonzalez-Garcia et al., 2017).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKVRUWGDNORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)

![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)





![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)


